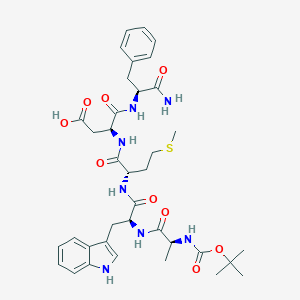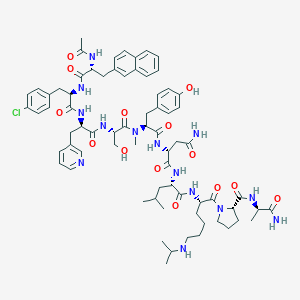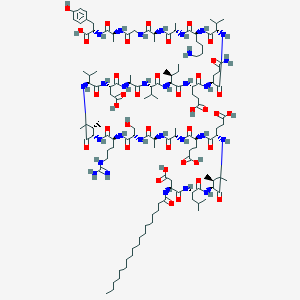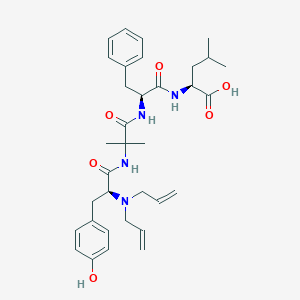
Urantide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urantide is a selective and competitive urotensin-II (UT) receptor antagonist . It blocks hU-II induced contractions in thoracic aorta ex vivo and exhibits no effect on noradrenaline or endothelin 1-induced contraction or on acetylcholine-induced relaxation .
Synthesis Analysis
This compound is a synthetic peptide with the sequence DXFWXYCV, where X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, and there is a disulfide bridge between Pen2-Cys7 . The synthesis of this compound involves complex biochemical reactions, but the exact process is not detailed in the available literature.Molecular Structure Analysis
This compound has a molecular weight of 1075.26 and a formula of C51H66N10O12S2 . The sequence of this compound is DXFWXYCV, where X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, and there is a disulfide bridge between Pen2-Cys7 .Physical And Chemical Properties Analysis
This compound is soluble up to 2 mg/ml in water . It has a molecular weight of 1075.26 and a formula of C51H66N10O12S2 . The sequence of this compound is DXFWXYCV, where X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, and there is a disulfide bridge between Pen2-Cys7 .Scientific Research Applications
Cardiovascular and Atherosclerosis Research
Urantide has been extensively studied for its potential in treating cardiovascular diseases, particularly atherosclerosis. Researchers have discovered that this compound, as an antagonist of the urotensin II receptor GPR14, can protect against atherosclerosis in rat models. It was found to reduce pathological changes and decrease the gene and protein expression levels of urotensin II and GPR14, indicating its potential in treating this condition (Zhao et al., 2013). Further studies have shown that this compound can improve atherosclerosis-related kidney injury by inhibiting the JAK2/STAT3 signaling pathway (Wang et al., 2020), and control the expression of inflammatory mediators such as C-reactive protein (CRP), monocyte chemotactic protein (MCP)-1, and transforming growth factor (TGF)-β in atherosclerotic rats (Zhao et al., 2014).
Cardioprotection and Ischemia-Reperfusion Injury
This compound has shown promise in cardioprotection, particularly against ischemia-reperfusion injury. Studies reveal that it can protect against myocardial ischemia-reperfusion injury in rats through pathways like protein kinase C and the phosphatidylinositol 3-kinase-Akt signaling pathway (Zhang et al., 2012). Additionally, this compound's ability to reduce myocardial apoptosis, possibly by modulating Bcl-2 and Bax protein expression, further demonstrates its potential in treating heart diseases (Yao et al., 2011).
Impact on Vascular Smooth Muscle Cells
Research has also delved into the effects of this compound on vascular smooth muscle cells (VSMCs), finding that it can inhibit their proliferation and the expression of U-II and GPR14, crucial in the development of atherosclerosis (Zhao et al., 2013).
Collagen Metabolism in Atherosclerosis
This compound has been shown to regulate collagen metabolism in atherosclerotic rat hearts, inhibiting the JAK2/STAT3 pathway. This could be significant in preventing and treating atherosclerotic myocardial fibrosis, suggesting a new therapeutic avenue (Wang et al., 2020).
Other Potential Applications
Further studies have explored additional applications, such as the role of this compound in mitigating myocardial damage in atherosclerotic rats by regulating the MAPK signaling pathway (Zhao et al., 2020), and its effects on acute hepatocyte apoptosis in mice (Yu et al., 2011). These findings highlight this compound's diverse potential in biomedical research.
Mechanism of Action
properties
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLUBANOZQJZFE-QVKHRKAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H66N10O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)